2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
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Description
2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H11ClN4O6 and its molecular weight is 402.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of hydrogen bonds, electrostatic interactions, and π-interactions . These interactions can lead to changes in the conformation or activity of the target, which in turn can affect various biological processes.
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
These could include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of cholinesterase activity, and more .
Biochemical Analysis
Biochemical Properties
The compound 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide has shown significant antibacterial activity against Escherichia coli and Bacillus subtilis . It interacts with these bacterial strains, inhibiting their biofilm growth .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. It inhibits the growth of bacterial biofilms, which are communities of bacteria that adhere to each other and to surfaces .
Molecular Mechanism
It is known that it inhibits the growth of bacterial biofilms, suggesting that it may interact with bacterial enzymes or proteins involved in biofilm formation .
Properties
IUPAC Name |
2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O6/c18-12-3-2-10(22(24)25)8-11(12)15(23)19-17-21-20-16(28-17)9-1-4-13-14(7-9)27-6-5-26-13/h1-4,7-8H,5-6H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDUVUHWGLAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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